5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylbenzoyl group, and a thioxo-imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone typically involves the condensation of 3-chlorobenzaldehyde with 3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-((3-Bromophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone
- 5-((3-Fluorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone
- 5-((3-Methylphenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone
Uniqueness
5-((3-Chlorophenyl)methylene)-3-(2-methylbenzoyl)-2-thioxo-4-imidazolidinone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
112806-22-1 |
---|---|
Molecular Formula |
C18H13ClN2O2S |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-(2-methylbenzoyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H13ClN2O2S/c1-11-5-2-3-8-14(11)16(22)21-17(23)15(20-18(21)24)10-12-6-4-7-13(19)9-12/h2-10H,1H3,(H,20,24)/b15-10- |
InChI Key |
HMHJHJJCVGOZPF-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/NC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)C(=CC3=CC(=CC=C3)Cl)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.